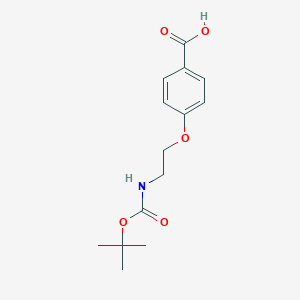

4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid

Übersicht

Beschreibung

4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid is a chemical compound with the molecular formula C14H19NO5. It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-((tert-butoxycarbonyl)amino)ethoxy group. This compound is often used in organic synthesis and research due to its unique properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with benzoic acid and tert-butoxycarbonyl (Boc)-protected aminoethanol.

Reaction with Benzoic Acid: The Boc-protected aminoethanol is reacted with benzoic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane (DCM) at room temperature. The reaction mixture is stirred for several hours until the desired product is formed.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used, and the reaction is carried out in large reactors.

Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature control, solvent selection, and reaction time.

Automation: The process is often automated to ensure consistency and efficiency.

Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid undergoes various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.

Esterification: The carboxyl group can react with alcohols in the presence of a catalyst to form esters.

Amidation: The carboxyl group can react with amines to form amides.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (DCM) is commonly used.

Esterification: Alcohols and a catalyst such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used.

Amidation: Amines and coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used.

Major Products

Hydrolysis: Produces the free amine and benzoic acid.

Esterification: Produces esters of benzoic acid.

Amidation: Produces amides of benzoic acid.

Wissenschaftliche Forschungsanwendungen

4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: Utilized in the development of pharmaceuticals and drug candidates.

Biochemistry: Employed in the study of enzyme mechanisms and protein modifications.

Material Science: Used in the synthesis of polymers and advanced materials.

Wirkmechanismus

The mechanism of action of 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid involves its reactivity with various functional groups. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The carboxyl group can form esters or amides, depending on the reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(2-Aminoethoxy)benzoic acid: Lacks the Boc protecting group, making it more reactive.

4-(2-(Methoxycarbonyl)amino)ethoxy)benzoic acid: Has a methoxycarbonyl protecting group instead of Boc.

4-(2-(Acetoxy)ethoxy)benzoic acid: Contains an acetoxy group instead of the Boc-protected amine.

Uniqueness

4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid is unique due to the presence of the Boc protecting group, which provides stability and selectivity in reactions. This makes it a valuable intermediate in organic synthesis and research applications.

Biologische Aktivität

Overview

4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid, commonly referred to as 4-TBAEBA, is an organic compound with the molecular formula C₁₄H₁₉NO₅. This compound is a derivative of benzoic acid and is primarily utilized in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₉NO₅

- Molecular Weight : 281.30 g/mol

- CAS Number : 168892-66-8

- InChIKey : COIQSXDNBXSYMY-UHFFFAOYSA-N

The presence of the tert-butoxycarbonyl (Boc) protecting group allows for enhanced stability and selectivity in reactions, making it a valuable intermediate in various synthetic pathways.

4-TBAEBA is classified as a gamma amino acid derivative. Its primary biological activity is linked to its role in peptide synthesis, where it serves as a building block for creating peptides that can exhibit diverse biological effects depending on their sequence and structure. The Boc-protected amino acids are particularly advantageous in peptide synthesis due to their stability under standard reaction conditions.

Medicinal Chemistry

4-TBAEBA has been utilized in the development of pharmaceutical compounds. Its ability to participate in peptide synthesis makes it a critical component in designing drugs that target specific biological pathways. For instance, peptide-based drugs often leverage the unique properties of Boc-protected amino acids to enhance pharmacokinetic profiles.

Biochemical Pathways

The compound is involved in various biochemical pathways, particularly those related to enzyme mechanisms and protein modifications. Its application extends to studying the interactions between peptides and biological targets, which can lead to insights into drug design and therapeutic interventions.

Research Findings

Recent studies have highlighted the potential of 4-TBAEBA in cancer research, particularly concerning its effects on mitotic spindle formation in centrosome-amplified cancer cells. The compound has been shown to induce multipolar spindle formation, which can lead to cell death through aberrant cell division.

Case Studies

- Multipolar Spindle Induction : Research demonstrated that treatment with inhibitors derived from 4-TBAEBA resulted in an increase of multipolar mitoses in human cancer cell lines. This effect was observed specifically in cells with amplified centrosomes, suggesting a targeted mechanism of action that could be exploited for therapeutic purposes .

- Stability and Efficacy : In vivo studies indicated that compounds related to 4-TBAEBA exhibited favorable stability profiles, with estimated half-lives conducive for therapeutic applications. The interaction of these compounds with target proteins was confirmed through various assays, reinforcing their potential as effective inhibitors in cancer treatment .

Comparative Analysis

The following table compares 4-TBAEBA with similar compounds regarding their structural features and biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(2-Aminoethoxy)benzoic acid | Lacks Boc protecting group | Higher reactivity; less stable |

| 4-(2-(Methoxycarbonyl)amino)ethoxy)benzoic acid | Methoxycarbonyl group instead of Boc | Different reactivity profile |

| 4-(2-(Acetoxy)ethoxy)benzoic acid | Contains acetoxy group | Varies in stability and reactivity |

Eigenschaften

IUPAC Name |

4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-8-9-19-11-6-4-10(5-7-11)12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIQSXDNBXSYMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373184 | |

| Record name | 4-{2-[(tert-Butoxycarbonyl)amino]ethoxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168892-66-8 | |

| Record name | 4-{2-[(tert-Butoxycarbonyl)amino]ethoxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.